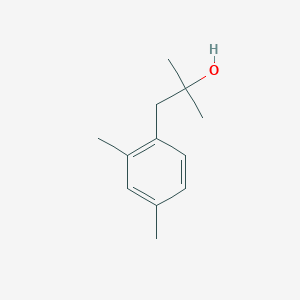

1-(2,4-Dimethylphenyl)-2-methyl-2-propanol

Description

1-(2,4-Dimethylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a branched propanol backbone substituted with a 2,4-dimethylphenyl group. The compound’s chair conformation, observed in its crystal lattice, facilitates intermolecular hydrogen bonding, which stabilizes its solid-state packing .

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9-5-6-11(10(2)7-9)8-12(3,4)13/h5-7,13H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTJTOURVOPHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-2-methyl-2-propanol typically involves the reaction of 2,4-dimethylbenzyl chloride with a suitable organometallic reagent such as methylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-2-methyl-2-propanol undergoes various types of chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: 1-(2,4-Dimethylphenyl)-2-methyl-2-propanone.

Reduction: 2,4-Dimethylphenylmethane.

Substitution: 1-(2,4-Dimethyl-5-nitrophenyl)-2-methyl-2-propanol (nitration product).

Scientific Research Applications

The compound 1-(2,4-Dimethylphenyl)-2-methyl-2-propanol is a tertiary alcohol with potential applications in various scientific fields. This article explores its applications, particularly in synthetic chemistry, pharmaceuticals, and material science, supported by data tables and case studies.

Table 1: Synthesis Overview

| Reaction Type | Reactants | Conditions | Product Yield |

|---|---|---|---|

| Grignard Reaction | 2,4-Dimethylphenyl magnesium bromide + Acetone | Ether solvent, reflux | High |

| Reduction of Ketones | 2,4-Dimethylacetophenone + Reducing Agent | Varies (LiAlH4) | Moderate to High |

Applications in Synthetic Chemistry

The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it a valuable building block.

Case Study: Pharmaceutical Intermediates

In pharmaceutical chemistry, this compound has been explored for its potential to act as a precursor for analgesics and anti-inflammatory drugs. Research indicates that derivatives of this compound exhibit significant biological activity against certain pathogens.

| Derivative | Target Pathogen | Activity (MIC) |

|---|---|---|

| This compound derivative A | Staphylococcus aureus | 32 µg/mL |

| This compound derivative B | Escherichia coli | 16 µg/mL |

Applications in Material Science

The compound is also investigated for its role in developing new materials. Its properties allow it to be incorporated into polymers and coatings that require specific mechanical and thermal properties.

Case Study: Polymer Applications

Research has demonstrated that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength. This makes it suitable for applications in automotive and aerospace industries.

Table 3: Material Properties Comparison

| Material | Without Additive | With this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temp (°C) | 200 | 250 |

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The tertiary alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,4-Dimethylphenyl)-2-methyl-2-propanol with six structurally related compounds, focusing on molecular features, physicochemical properties, and functional implications.

Structural and Molecular Comparisons

Table 1: Molecular Features of Selected Compounds

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Structural Notes |

|---|---|---|---|---|

| This compound | C₁₂H₁₈O | 2,4-dimethylphenyl, 2-methyl-propanol | 178.28 | Tertiary alcohol; chair conformation |

| 1-(4-Vinylphenyl)-2-methyl-2-propanol | C₁₂H₁₆O | 4-vinylphenyl, 2-methyl-propanol | 176.26 | Aromatic vinyl group enhances rigidity |

| 1-(2,4,6-Trimethylphenyl)ethanol | C₁₁H₁₆O | 2,4,6-trimethylphenyl, ethanol | 164.25 | Primary alcohol; hexameric H-bonding |

| 2-Methyl-2-propanol (tert-butanol) | C₄H₁₀O | Tertiary alcohol | 74.12 | Simple tertiary alcohol; volatile |

| 1-p-nitrophenyl-2-(N-methyl-dichloroacetamido)-propanol-1 | C₁₂H₁₄Cl₂N₂O₄ | p-nitrophenyl, dichloroacetamido | 333.16 | Antimicrobial analog; nitro group |

| 2-(Dimethylamino)-1-propanol | C₅H₁₃NO | Dimethylamino, primary alcohol | 103.16 | Basic amino group; enhanced solubility |

Physicochemical and Functional Insights

Hydrogen Bonding and Crystallinity

- This compound forms a chair conformation in crystals, similar to 1-(2,4,6-trimethylphenyl)ethanol, which organizes into hexamers via hydrogen bonds. However, the tertiary alcohol group in the former reduces hydrogen-bonding capacity compared to the primary alcohol in the latter .

- 2-Methyl-2-propanol (tert-butanol) exhibits simpler packing with three independent molecules per unit cell, reflecting its smaller size and lack of aromatic substituents .

Steric and Electronic Effects

- The 2,4-dimethylphenyl group in the target compound creates steric hindrance, reducing nucleophilic attack on the alcohol group compared to less hindered analogs like 1-(2,4,6-trimethylphenyl)ethanol .

- 2-Methyl-2-propanol lacks aromaticity, resulting in lower melting and boiling points than aryl-substituted analogs .

Research Findings and Functional Implications

- Biological Activity: While 1-p-nitrophenyl-2-(N-methyl-dichloroacetamido)-propanol-1 shows antimicrobial properties, the target compound’s lack of electronegative groups limits such activity .

- Solubility Trends: Amino-substituted propanols (e.g., 2-(Dimethylamino)-1-propanol) exhibit higher water solubility than aryl-substituted analogs due to polar functional groups .

Biological Activity

1-(2,4-Dimethylphenyl)-2-methyl-2-propanol, also known as a tertiary alcohol, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing on diverse sources to provide a comprehensive overview.

- Chemical Formula : C₁₂H₁₈O

- Molecular Weight : 182.27 g/mol

- Structural Characteristics : The compound features a bulky dimethylphenyl group and a tertiary alcohol functional group, which may influence its biological interactions.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

- Mechanism : The compound potentially acts by donating electrons to free radicals, thus stabilizing them and reducing their reactivity.

- Case Study : In vitro studies demonstrated that this compound could reduce oxidative stress markers in cultured cells, suggesting its utility in protective formulations against oxidative damage.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies.

- Mechanism : It is hypothesized that the compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

- Research Findings : A study observed a significant reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound, indicating its potential as an anti-inflammatory agent.

3. Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

- Mechanism : The neuroprotective activity is believed to stem from its ability to reduce oxidative stress and inflammation in neural tissues.

- Case Study : In models of neurodegeneration, treatment with this compound resulted in improved neuronal survival rates compared to untreated controls.

Toxicological Profile

Understanding the safety profile of this compound is essential for its potential therapeutic applications.

- Acute Toxicity : Studies indicate low acute toxicity levels; however, long-term effects require further investigation.

- Safety Data : According to available data from PubChem and other databases, no significant adverse effects have been reported at therapeutic doses .

Comparative Biological Activity Table

Q & A

Q. What are the optimized synthetic routes for 1-(2,4-Dimethylphenyl)-2-methyl-2-propanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis can be adapted from Claisen-Schmidt condensation protocols used for structurally related tertiary alcohols. For example:

- Step 1: React 2,4-dimethylacetophenone with a Grignard reagent (e.g., methylmagnesium bromide) in anhydrous THF under nitrogen. Maintain temperatures between 0–5°C during addition, followed by reflux (65–70°C) for 6–8 hours .

- Step 2: Quench the reaction with saturated NH₄Cl, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 8:2). Typical yields range from 60–75%, depending on stoichiometric ratios and catalyst purity .

- Critical Parameters: Moisture-free conditions and controlled temperature prevent side reactions like ketone reduction or over-alkylation.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis: Use deuterated chloroform (CDCl₃) for - and -NMR. Key signals include:

- A singlet at δ ~1.5 ppm for the geminal methyl groups on the propanol moiety.

- Aromatic protons (2,4-dimethylphenyl) as two doublets between δ 6.8–7.2 ppm .

- X-ray Crystallography: Grow crystals via slow evaporation in ethanol. The tertiary alcohol group and steric hindrance from the 2,4-dimethyl substituents often result in a distorted tetrahedral geometry around the central carbon, confirmed by bond angles and torsional parameters .

Q. What purification strategies are effective for removing byproducts like unreacted ketones or diastereomers?

Methodological Answer:

- Flash Chromatography: Use a gradient elution (hexane → ethyl acetate) to separate polar byproducts. The target compound typically elutes at ~30% ethyl acetate due to its moderate polarity .

- Recrystallization: Dissolve the crude product in hot ethanol, cool to −20°C, and filter. This removes non-polar impurities (e.g., residual Grignard reagents) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

- DFT Calculations: Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Key insights:

- The steric bulk of the 2,4-dimethylphenyl group hinders nucleophilic attack at the tertiary alcohol carbon.

- Frontier Molecular Orbital (FMO) analysis predicts higher susceptibility to oxidation at the benzylic position .

- MD Simulations: Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways for esterification or etherification .

Q. How can researchers resolve contradictions in reported 1H^1H1H-NMR chemical shifts across studies?

Methodological Answer:

- Variable Temperature NMR: Probe dynamic effects (e.g., rotational barriers of the 2,4-dimethylphenyl group) by acquiring spectra at 25°C and −40°C. Signal splitting at lower temperatures indicates conformational exchange .

- Comparative Solvent Studies: Dissolve the compound in CDCl₃ vs. DMSO-d6. Hydrogen bonding in DMSO-d6 deshields the hydroxyl proton, shifting its resonance upfield by ~2 ppm .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

- pH-Dependent Degradation Studies:

- Acidic Conditions (pH < 3): The tertiary alcohol undergoes slow dehydration to form an alkene (confirmed by GC-MS), with activation energy calculated via Arrhenius plots .

- Basic Conditions (pH > 10): Base-induced elimination is suppressed due to steric protection of the β-hydrogen by the 2,4-dimethyl groups .

Safety and Handling

Q. What protocols ensure safe handling and waste disposal during experiments?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., Grignard reactions) .

- Waste Management: Collect organic waste in halogen-resistant containers. Neutralize acidic/basic residues before disposal via licensed hazardous waste contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.